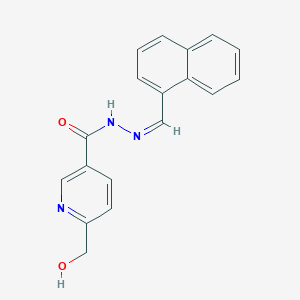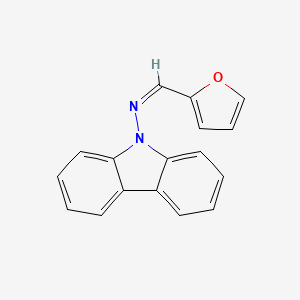![molecular formula C16H15ClN2O2 B5911441 N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide, commonly known as CEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEMB belongs to the family of hydrazones, which are known for their diverse biological activities.
作用机制
The mechanism of action of CEMB is not fully understood. However, it has been suggested that CEMB exerts its biological activity by interacting with cellular targets, such as enzymes and receptors. CEMB has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis and DNA replication. It has also been shown to interact with the estrogen receptor and inhibit the proliferation of estrogen-dependent breast cancer cells.
Biochemical and Physiological Effects:
CEMB has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins. CEMB has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. Furthermore, CEMB has been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
实验室实验的优点和局限性
One of the advantages of using CEMB in lab experiments is its high potency and selectivity. CEMB has been found to possess potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties at low concentrations. Another advantage is its ease of synthesis, which allows for the production of large quantities of the compound. However, one of the limitations of using CEMB in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions of the compound.
未来方向
There are several future directions for the research of CEMB. One direction is to investigate the potential of CEMB as a therapeutic agent for various diseases, such as cancer and bacterial infections. Another direction is to explore the mechanism of action of CEMB and identify its cellular targets. Furthermore, it would be interesting to investigate the structure-activity relationship of CEMB and develop analogs with improved potency and selectivity. Finally, the potential of CEMB as a lead compound for drug discovery should be explored.
合成方法
The synthesis of CEMB involves the reaction of 4-methoxybenzohydrazide with 4-chloroacetophenone in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to CEMB. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
科学研究应用
CEMB has been extensively studied for its potential applications in various fields of research. It has been shown to possess potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. CEMB has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. CEMB has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antioxidant activity by scavenging free radicals.
属性
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(12-3-7-14(17)8-4-12)18-19-16(20)13-5-9-15(21-2)10-6-13/h3-10H,1-2H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYRHYJDAXJLC-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)


![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)

![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-1-piperazinyl)acetohydrazide](/img/structure/B5911431.png)
![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)
![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)